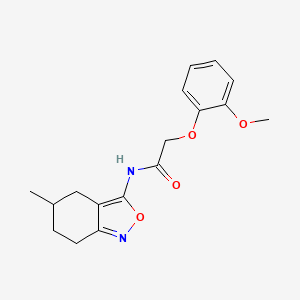
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, which involves the addition of formaldehyde to the triazole ring.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the pyridin-3-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
反応の種類
2-(3,4-ジメチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-3-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシメチル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。
還元: カルボキサミド基は、水素化リチウムアルミニウムなどの還元剤を使用してアミンに還元できます。
置換: トリアゾール環は、求核置換反応を起こすことができ、ヒドロキシメチル基は他の求核剤によって置換できます。
一般的な試薬と条件
酸化: アルカリ性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
主要な生成物
酸化: 2-(3,4-ジメチルフェニル)-5-(カルボン酸)-N-(ピリジン-3-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミド。
還元: 2-(3,4-ジメチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-3-イルメチル)-2H-1,2,3-トリアゾール-4-アミン。
置換: 使用した求核剤に応じて、さまざまな置換トリアゾール誘導体。
科学的研究の応用
2-(3,4-ジメチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-3-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症、抗菌、抗がん活性など、潜在的な治療効果について探求されています。
工業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用されます。
作用機序
2-(3,4-ジメチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-3-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。
分子標的: さまざまな生物学的経路に関与する酵素、受容体、タンパク質。
関与する経路: この化合物は、酵素または受容体の活性を阻害または調節する可能性があり、シグナル伝達、遺伝子発現、代謝経路などの細胞プロセスにおける変化につながります。
6. 類似の化合物との比較
類似の化合物
2-(3,4-ジメチルフェニル)-5-(メチル)-N-(ピリジン-3-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミド: 構造は似ていますが、ヒドロキシメチル基がありません。
2-(3,4-ジメチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-2-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミド: 構造は似ていますが、ピリジニル基の位置が異なります。
独自性
2-(3,4-ジメチルフェニル)-5-(ヒドロキシメチル)-N-(ピリジン-3-イルメチル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、独特の化学反応性と生物活性を与える官能基の特定の組み合わせにより、独特です。
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to different core structures.
Uniqueness
2-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, hydroxymethyl group, and pyridin-3-ylmethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C18H19N5O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-12-5-6-15(8-13(12)2)23-21-16(11-24)17(22-23)18(25)20-10-14-4-3-7-19-9-14/h3-9,24H,10-11H2,1-2H3,(H,20,25) |
InChIキー |
KAMPLKBEEYGEJD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CN=CC=C3)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11384683.png)

![3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11384696.png)
![6-chloro-9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11384697.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11384699.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11384707.png)
![2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11384709.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11384710.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate](/img/structure/B11384713.png)

![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11384728.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide](/img/structure/B11384736.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B11384742.png)

